1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one (CAS 73554-46-8) is the unsubstituted parent heterocycle of the 2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole (THAI) family, a tetracyclic ring system that fuses an indole with an eight-membered azocine lactam. This scaffold serves as the key intermediate for generating diverse bioactive derivatives, most notably ester-substituted analogues that function as selective acetylcholinesterase (AChE) inhibitors with IC50 values in the low micromolar range.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 73554-46-8
Cat. No. B12917184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
CAS73554-46-8
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NCCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16)
InChIKeyQLZKMMUJNQUOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one (CAS 73554-46-8): Core Scaffold of the Tetrahydroazocino[5,4-b]indole (THAI) Class


1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one (CAS 73554-46-8) is the unsubstituted parent heterocycle of the 2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole (THAI) family, a tetracyclic ring system that fuses an indole with an eight-membered azocine lactam [1]. This scaffold serves as the key intermediate for generating diverse bioactive derivatives, most notably ester-substituted analogues that function as selective acetylcholinesterase (AChE) inhibitors with IC50 values in the low micromolar range [2]. Its compact structure (MW 214.26 g/mol, clogP ~1.6, zero rotatable bonds) and dual hydrogen-bond donor/acceptor profile make it a rigid, synthetically tractable starting point for structure–activity relationship (SAR) exploration [3].

1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one: Why In-Class Compounds Cannot Be Interchanged


The azocinoindole chemical space is defined by critical structural variables—ring-regioisomerism (e.g., [5,4-b] vs. [4,5-b] fusion), oxidation state of the azocine ring, and the nature/position of substituents—that profoundly alter both synthetic accessibility and biological activity [1]. The unsubstituted 4-ketone scaffold (CAS 73554-46-8) provides a unique platform for regioselective derivatization that is lost in pre-functionalized analogues. For example, the 2,3,6,11-tetrahydro-1H-azocino[4,5-b]indole regioisomer yields distinct SAR trends and requires a different synthetic route, making these regioisomers chemically and pharmacologically non-interchangeable [2]. Similarly, substituting the 4-ketone with ester groups (as in the most potent AChE inhibitor, compound 11; IC50 ~5 μM) introduces lipophilicity and steric bulk that alter target engagement [2]. Direct procurement of the parent scaffold is therefore essential for laboratories seeking to explore unsubstituted reactivity or to build bespoke focused libraries.

Quantitative Differentiation Evidence for 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one


AChE Inhibition Potency of the THAI Scaffold: Class-Level Inference from Ester Derivatives

Direct AChE IC50 data for the unsubstituted parent scaffold (CAS 73554-46-8) is not available in the peer-reviewed literature. However, ester derivatives built on the identical 2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole (THAI) core demonstrate potent, selective AChE inhibition. The most potent THAI ester, compound 11 (racemic), exhibits an IC50 of approximately 5 μM and a >15-fold selectivity ratio over butyrylcholinesterase (BuChE) [1]. This establishes the parent scaffold as a validated pharmacophore for cholinesterase inhibition, providing a baseline against which new derivatives can be benchmarked.

Acetylcholinesterase Inhibition Alzheimer's Disease Neuropharmacology

Synthetic Efficiency: Tandem Ring-Cleavage/Cyclization Access to the THAI Scaffold

The parent THAI scaffold is accessible via a one-pot tandem ring-cleavage/cyclization of hydrogenated β-carbolines using ethyl propiolate (EP) in ethanol. This method directly yields the tetrahydroazocino[5,4-b]indole system without requiring a separate cyclization step, in contrast to the isomeric tetrahydroazocino[4,5-b]indole series, which requires an additional AlCl3-mediated cyclization after initial ring cleavage [1]. The direct route offers atom economy and reduced step count, making the [5,4-b] scaffold synthetically advantaged.

Synthetic Methodology Medium-Ring Heterocycles Ring Expansion

Physicochemical Differentiation: Rigidity and Hydrogen-Bonding Capacity vs. Ester-Functionalized Analogues

The unsubstituted scaffold (CAS 73554-46-8) possesses a molecular weight of 214.26 g/mol, clogP of ~1.6, 2 hydrogen-bond donors, 1 hydrogen-bond acceptor, and zero rotatable bonds [1]. By contrast, ester-functionalized THAI derivatives (e.g., compound 11) carry additional ester and alkyl/aryl substituents that increase molecular weight (typically >300 g/mol), raise lipophilicity, and introduce rotatable bonds. The parent scaffold's minimalism and rigidity offer unique advantages for fragment-based drug discovery (FBDD) and for probing core pharmacophore requirements without confounding substituent effects.

Physicochemical Properties Drug-Likeness Molecular Design

Regioisomeric Selectivity: Differential Biological Activity of [5,4-b] vs. [4,5-b] Azocinoindoles

A systematic comparison of azocinoindole regioisomers reveals that the [5,4-b] series (THAI) and the [4,5-b] series exhibit distinct AChE inhibition profiles. In the Carotti et al. (2006) study, the most potent [5,4-b] ester (compound 11, IC50 ~5 μM) was approximately equipotent to the most potent [4,5-b] ester (compound 5), but the [5,4-b] series demonstrated a wider dynamic range of activity (IC50 5–40 μM) across derivatives, suggesting a more tunable scaffold [1]. This regioisomer-dependent SAR underscores that the [5,4-b] fusion junction is a non-negotiable structural feature for certain potency and selectivity profiles.

Regioisomerism AChE Inhibition Structure–Activity Relationship

High-Value Application Scenarios for 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Cholinesterase Targets

With a molecular weight of 214.26 g/mol, clogP of ~1.6, and zero rotatable bonds, the parent scaffold meets all rule-of-three criteria for a fragment hit. Its validated THAI pharmacophore—established by ester derivatives that achieve IC50 values of ~5 μM against AChE with >15-fold selectivity over BuChE—makes it an ideal fragment for structure-based lead generation campaigns targeting Alzheimer's disease [1].

Scaffold for Regioselective Derivatization Libraries

The 4-ketone group and the regiospecific [5,4-b] ring fusion provide unique vectors for parallel synthesis. The one-step tandem cyclization route from hydrogenated β-carbolines enables rapid access to the core scaffold, allowing medicinal chemistry teams to generate diverse analogue libraries for SAR exploration of AChE inhibition [2].

Physicochemical Benchmarking in Lead Optimization Programs

The stark physicochemical contrast between the parent scaffold (HBD = 2, rotatable bonds = 0) and its ester derivatives (HBD = 0–1, rotatable bonds ≥3) provides a clean system for dissecting the contributions of lipophilicity and hydrogen-bonding to target engagement, metabolic stability, and permeability. This is particularly valuable in CNS drug discovery programs where property-based design is critical [3].

Regioisomeric Selectivity Studies in Medium-Ring Heterocycle Chemistry

The differential SAR between the [5,4-b] and [4,5-b] regioisomeric series—both yielding micromolar AChE inhibitors but with distinct SAR landscapes—positions the parent [5,4-b] scaffold as an essential tool for investigating regioisomer-dependent binding modes. Academic and industrial groups can use this scaffold to probe the structural determinants of cholinesterase subtype selectivity [1].

Quote Request

Request a Quote for 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.